Cas no 99624-28-9 (4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol)

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol structure
99624-28-9 structure
Nome del prodotto:4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
Numero CAS:99624-28-9
MF:C25H30O4
MW:394.5033
CID:1992788
PubChem ID:442414

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
    • Kazinol A
    • 4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol
    • 4-[(2S)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-1,2-benzenediol
    • 99624-28-9
    • SCHEMBL4743876
    • CS-0062753
    • DTXSID20331823
    • HY-113636
    • 1,2-Benzenediol, 4-[(2S)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-
    • Q27107087
    • C09760
    • CHEMBL465167
    • LMPK12020236
    • AKOS040761946
    • FS-7747
    • CHEBI:6118
    • DA-64716
    • Inchi: InChI=1S/C25H30O4/c1-15(2)5-7-18-13-21(20(11-6-16(3)4)25(28)24(18)27)22-12-9-17-8-10-19(26)14-23(17)29-22/h5-6,8,10,13-14,22,26-28H,7,9,11-12H2,1-4H3/t22-/m0/s1
    • Chiave InChI: QXHVECWDOBLWPW-QFIPXVFZSA-N
    • Sorrisi: CC(=CCC1=C(C(=C(CC=C(C)C)C(=C1)[C@@H]2CCC3=C(C=C(C=C3)O)O2)O)O)C

Proprietà calcolate

  • Massa esatta: 394.21400
  • Massa monoisotopica: 394.214
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 590
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.9A^2
  • XLogP3: 6.6

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 129-130 ºC
  • Punto di ebollizione: 583.5°C at 760 mmHg
  • Punto di infiammabilità: 306.7°C
  • Indice di rifrazione: 1.606
  • Solubilità: Insuluble (4.3E-3 g/L) (25 ºC),
  • PSA: 69.92000
  • LogP: 5.88710

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN4382-1mg
Kazinol A
99624-28-9
1mg
¥ 2240 2024-07-20
TargetMol Chemicals
TN4382-5 mg
Kazinol A
99624-28-9 98%
5mg
¥ 11,000 2023-07-11
MedChemExpress
HY-113636-1mg
Kazinol A
99624-28-9 ≥97.0%
1mg
¥1600 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K29020-5mg
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol
99624-28-9
5mg
¥3438.0 2021-09-09
TargetMol Chemicals
TN4382-1 mg
Kazinol A
99624-28-9 98%
1mg
¥ 2,240 2023-07-11
TargetMol Chemicals
TN4382-5mg
Kazinol A
99624-28-9
5mg
¥ 11000 2024-07-20
MedChemExpress
HY-113636-5mg
Kazinol A
99624-28-9 ≥97.0%
5mg
¥4000 2024-07-21

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:99624-28-9)Kazinol A
TBW01621
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta